5-Benzylhydantoin

Description

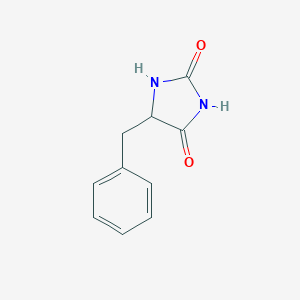

Structure

3D Structure

Properties

IUPAC Name |

5-benzylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOMTIHROGSFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874065 | |

| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-82-3 | |

| Record name | 5-(Phenylmethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3530-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3530-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzylhydantoin: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Benzylhydantoin (also known as 5-(phenylmethyl)-2,4-imidazolidinedione), a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, established synthetic protocols, and biological relevance, presenting data in a clear, structured format suitable for scientific and research applications.

Chemical Structure and Identification

This compound is a derivative of hydantoin, a five-membered ring containing two nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4. In this derivative, a benzyl group is attached to the carbon at position 5.

IUPAC Name: 5-benzylimidazolidine-2,4-dione Synonyms: 5-(Phenylmethyl)-2,4-imidazolidinedione, DL-5-Benzylhydantoin CAS Number: 3530-82-3 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol Chemical Structure:

(Structure depicted is a simplified 2D representation)

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline solid. | [1] |

| Melting Point | 188-189 °C | |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. | [1] |

| pKa (N-H Protons) | The pKa of the N1-H proton in the parent hydantoin is ~9.0, while the N3-H is more acidic. Specific values for this compound are not readily available but are expected to be in a similar range. | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.44 (s, 1H, N³-H), 7.93 (s, 1H, N¹-H), 7.17–7.30 (m, 5H, Ar-H), 4.33 (td, J = 5, 1 Hz, 1H, C⁵-H), 2.92 (m, J = 5 Hz, 2H, CH₂) | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 175.2 (C=O, C4), 157.2 (C=O, C2), 135.6 (Ar-C), 129.8 (Ar-CH), 128.1 (Ar-CH), 126.7 (Ar-CH), 58.4 (C5), 36.4 (CH₂) | [2] |

| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks: ~3200-3100 (N-H stretch), ~1770-1710 (asymmetric and symmetric C=O stretches). Data from the closely related 5-methyl-5-benzylhydantoin shows peaks at 3109 (N-H) and 1748/1732 (C=O). | [1] |

| Mass Spectrometry | HRMS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₁N₂O₂: 191.0815; found: 191.0815. The primary fragmentation under electron ionization is expected to involve the cleavage of the benzyl group, leading to a stable tropylium cation at m/z 91. | [2] |

Synthesis of this compound

This compound can be synthesized through several established methods. The two most common routes are the Urech hydantoin synthesis starting from an amino acid and the Bucherer-Bergs reaction using an aldehyde.

Urech Hydantoin Synthesis (Enantioselective)

The Urech synthesis provides a direct route to enantiopure hydantoins from corresponding α-amino acids. A modern, microwave-assisted protocol allows for a rapid and efficient one-pot synthesis.[2]

-

N-Carbamylation: To a 30 mL microwave reactor vial, add L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).

-

Seal the vial and irradiate in a microwave reactor at 80 °C for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling, add concentrated hydrochloric acid (7 mL) to the reaction mixture.

-

Seal the vial and irradiate again in the microwave reactor at 80 °C for 15 minutes.

-

Work-up: Cool the reaction mixture. The product typically precipitates and can be collected by filtration, washed with cold water, and dried under a vacuum. An 89% yield is reported for this method.

The logical flow of this synthetic method is illustrated below.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (aldehyde or ketone), ammonium carbonate, and a cyanide source (e.g., potassium or sodium cyanide).[3][4] For this compound, the starting material is phenylacetaldehyde.

-

Reaction Setup: Dissolve phenylacetaldehyde in a mixture of ethanol and water (e.g., 1:1 ratio).

-

Addition of Reagents: To the solution, add sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃). Typically, an excess of the cyanide and carbonate salts is used.

-

Heating: Heat the mixture, often to around 60 °C, and stir for several hours (e.g., 24 hours). The reaction is typically performed in a sealed vessel to prevent the loss of volatile components.

-

Work-up: After cooling the reaction mixture, acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 6-7. This step should be performed in a well-ventilated fume hood due to the potential release of HCN gas.

-

Isolation: The resulting this compound product often precipitates and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

The mechanism of this reaction is outlined in the diagram below.

Biological Relevance: Mhp1 Transporter Substrate

L-5-Benzylhydantoin is a known substrate for the Mhp1 transporter, a sodium-coupled secondary active transport protein found in the bacterium Microbacterium liquefaciens.[5] This transporter is part of a metabolic salvage pathway that allows the bacterium to uptake and utilize 5-aryl-substituted hydantoins from its environment as a source of carbon and nitrogen.

The transport mechanism follows the "alternating access" model, where the transporter protein undergoes significant conformational changes to move the substrate across the cell membrane. This process is coupled to the co-transport of a sodium ion (Na⁺) down its electrochemical gradient.

The key steps of the transport cycle are:

-

Outward-Open State: The transporter is open to the extracellular space.

-

Substrate and Na⁺ Binding: L-5-benzylhydantoin and a sodium ion bind to their respective sites within the transporter.

-

Occluded State: Upon binding, the transporter closes, occluding the substrate from both the extracellular and intracellular environments.

-

Inward-Open State: The transporter undergoes a conformational change, opening towards the intracellular space.

-

Substrate and Na⁺ Release: The L-5-benzylhydantoin and sodium ion are released into the cytoplasm.

-

Reset: The empty transporter reverts to the outward-open conformation to begin a new cycle.

This transport cycle is visualized below.

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly closed container in a dry, cool place.

References

The Synthesis of 5-Benzylhydantoin: A Technical Guide to Reaction Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic routes to 5-benzylhydantoin, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. The document details the reaction mechanisms, comprehensive experimental protocols, and quantitative data for the two principal methods of synthesis: the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

Introduction

This compound, also known as 5-(phenylmethyl)imidazolidine-2,4-dione, is a derivative of hydantoin, a five-membered heterocyclic ring system. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant drugs such as phenytoin. The benzyl substituent at the 5-position provides a lipophilic moiety that can be crucial for biological activity and offers a site for further chemical modification. This guide will focus on the two most prevalent and practical methods for the synthesis of this compound.

Synthetic Pathways

There are two primary and well-established methods for the synthesis of this compound:

-

Urech Hydantoin Synthesis: This method utilizes an α-amino acid, in this case, phenylalanine, as the starting material. The amino acid is reacted with a cyanate salt under acidic conditions to form a carbamoyl derivative, which then cyclizes to the hydantoin.[1]

-

Bucherer-Bergs Reaction: This is a multi-component reaction that typically starts from an aldehyde or ketone. For the synthesis of this compound, phenylacetaldehyde is the logical starting carbonyl compound, which reacts with a cyanide source and ammonium carbonate.[2]

Reaction Mechanisms

A clear understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Urech Hydantoin Synthesis Mechanism

The Urech synthesis proceeds in two main stages. First is the formation of a carbamoyl-amino acid intermediate, followed by an acid-catalyzed intramolecular cyclization.

Caption: Mechanism of the Urech Hydantoin Synthesis.

Bucherer-Bergs Reaction Mechanism

The Bucherer-Bergs reaction is a one-pot synthesis that involves the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (derived from ammonium carbonate) and subsequently cyclizes.

Caption: Mechanism of the Bucherer-Bergs Reaction.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the Urech and a modified Bucherer-Bergs reaction are provided below.

Urech Hydantoin Synthesis from L-Phenylalanine

This protocol is adapted from a microwave-assisted synthesis, which offers rapid reaction times and high yields.[3]

Experimental Workflow:

Caption: Experimental workflow for the Urech synthesis.

Procedure:

-

A 30 mL microwave reactor vial is charged with L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).

-

The mixture is irradiated in a microwave reactor at 80°C for 1 hour.

-

After completion of the N-carbamoylation reaction (monitored by TLC), the reaction mixture is treated with concentrated hydrochloric acid (7 mL).

-

The mixture is then subjected to microwave irradiation at 80°C for 15 minutes.

-

The resulting precipitate is filtered, washed with 1 M HCl solution (2 x 7 mL) and distilled water (2 x 10 mL).

-

The solid is dried to afford (S)-5-benzylimidazolidine-2,4-dione as a white solid.

Modified Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin

While a specific protocol for this compound from phenylacetaldehyde was not found, a detailed procedure for the closely related 5-methyl-5-benzylhydantoin from phenylacetone provides a robust template.[4]

Procedure:

-

Phenylacetone (13.4 g, 0.1 mol) is dissolved in a mixture of 60 mL ethanol and 60 mL water.

-

To this solution, sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol) are added.

-

The solution is heated at 60°C and stirred for 24 hours.

-

The reaction mixture is then acidified in a well-ventilated fume hood with concentrated HCl to a pH of 6-6.5 and cooled to room temperature.

-

The resulting crystals are filtered off, recrystallized from 50% ethanol, and dried.

Quantitative Data

The following tables summarize the quantitative data obtained from the cited experimental procedures.

Urech Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | L-Phenylalanine | [3] |

| Yield | 89% | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.44 (s, 1H), 7.93 (s, 1H), 7.17–7.30 (m, 5H), 4.33 (td, J = 5, 1 Hz, 1H), 2.92 (m, J = 5 Hz, 2H) | [3] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 175.2, 157.2, 135.6, 129.8, 128.1, 126.7, 58.4, 36.4 | [3] |

| LC-MS (ESI) m/z | 191 [M + H]⁺ | [3] |

| HRMS (ESI) m/z | calcd for C₁₀H₁₁N₂O₂: 191.0815; found: 191.0815 | [3] |

Modified Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin

| Parameter | Value | Reference |

| Starting Material | Phenylacetone | [4] |

| Yield | 69.3% | [4] |

| Melting Point | 228–229 °C | [4] |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 10.36 (s, 1H), 7.98 (s, 1H), 7.34 (d, J=7 Hz, 2H), 6.91 (t, J=7 Hz, 2H), 6.81 (t, J=7 Hz, 1H), 3.16, 2.94 (AB quartet, J=15.5 Hz, 2H), 1.32 (s, 3H) | [4] |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 178.0, 156.6, 137.1, 127.8, 127.0, 125.7, 63.3, 37.5, 24.1 | [4] |

| IR (cm⁻¹) | 3109, 1748, 1732, 1628, 1575, 1533 | [4] |

| Mass Spectrum (M+H)⁺ | 205.09675 | [4] |

Conclusion

This technical guide has detailed two primary synthetic routes to this compound and its derivatives. The Urech synthesis, particularly with microwave assistance, offers a high-yielding and efficient method starting from the readily available amino acid, L-phenylalanine. The Bucherer-Bergs reaction provides a classic and robust one-pot alternative from a carbonyl compound. The provided reaction mechanisms, detailed experimental protocols, and comprehensive quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the practical and informed synthesis of this important heterocyclic compound.

References

5-Benzylhydantoin and its Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Among these, 5-benzylhydantoin and its analogs have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the significant biological activities exhibited by these molecules, with a focus on their anticonvulsant, anticancer, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in comparative tables. Furthermore, this guide illustrates the underlying mechanisms of action and associated signaling pathways through detailed diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Introduction

Hydantoins, or imidazolidine-2,4-diones, are a class of organic compounds that have garnered significant interest in the field of pharmacology due to their wide range of biological activities. The versatility of the hydantoin ring allows for substitutions at various positions, leading to a vast library of derivatives with tailored therapeutic properties. The introduction of a benzyl group at the 5-position, in particular, has been shown to be a critical determinant for several key biological functions. This guide delves into the technical aspects of the biological evaluation of this compound and its derivatives, providing the necessary information for their synthesis, testing, and mechanistic elucidation.

Anticonvulsant Activity

Derivatives of this compound have been extensively investigated for their potential as anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[1][2] The primary screening for these compounds often involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models.[2][3]

Quantitative Anticonvulsant Data

The anticonvulsant efficacy of this compound derivatives is typically quantified by their median effective dose (ED50) in animal models. The following table summarizes the anticonvulsant activity of selected this compound derivatives.

| Compound | Substitution | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| 1 | 5-[3-(Trifluoromethyl)benzyl]hydantoin | Rat | MES | Data not available | Data not available | Data not available | [3] |

| 2 | 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse/Rat | MES | Potency relative to parent compound | Data not available | Data not available | [2] |

| 3 | 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse/Rat | scPTZ | Effective | Data not available | Data not available | [2] |

| 4 | 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin | Mouse/Rat | MES | Good activity | Data not available | Data not available | [2] |

| 5 | 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | Mouse/Rat | MES | Good activity | Data not available | Data not available | [2] |

Note: Quantitative ED50 values for this compound derivatives are not consistently reported in a centralized manner in the reviewed literature. The table reflects the qualitative descriptions of activity found.

Experimental Protocols

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]

Protocol:

-

Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used.[4]

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure good electrical contact.[4]

-

Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).[4]

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[4]

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.

The scPTZ test is used to identify compounds that can raise the seizure threshold.[5]

Protocol:

-

Animals: Male CF-1 or C57BL/6 mice are commonly used.[6]

-

Compound Administration: The test compound is administered i.p. or p.o. at various doses.

-

Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is administered.[5]

-

Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[5] The absence of such seizures indicates protection.[5]

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Experimental Workflow

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. benchchem.com [benchchem.com]

5-Benzylhydantoin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Benzylhydantoin, a heterocyclic organic compound with significant potential in medicinal chemistry. This document covers its chemical identity, synthesis, and biological activities, with a focus on its anticonvulsant properties. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical Identity and Synonyms

This compound is a derivative of hydantoin, a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a benzyl group at the 5th position is a key structural feature.

CAS Number: 3530-82-3[1]

Molecular Formula: C₁₀H₁₀N₂O₂[1]

Molecular Weight: 190.20 g/mol [1]

A variety of synonyms are used to refer to this compound in scientific literature and chemical databases.

| Synonym | Reference |

| 5-(Phenylmethyl)-2,4-imidazolidinedione | [1] |

| DL-5-Benzylhydantoin | [1] |

| Benzylhydantoin | [1] |

| 5-benzylimidazolidine-2,4-dione | |

| NSC 30459 | [1] |

| NSC 50842 | [1] |

Synthesis of this compound

The Bucherer-Bergs reaction is a widely recognized and efficient method for the synthesis of 5-substituted hydantoins, including this compound and its derivatives.[2][3][4] This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium carbonate.

Logical Workflow for Bucherer-Bergs Synthesis

The following diagram illustrates the general logical workflow for the synthesis of a 5,5'-disubstituted hydantoin via the Bucherer-Bergs reaction.

Caption: Logical workflow of the Bucherer-Bergs hydantoin synthesis.

Experimental Protocol: Synthesis of 5-Methyl-5-benzylhydantoin (A Representative Example)

While a specific protocol for this compound is not detailed in the searched literature, a modified Bucherer-Bergs synthesis for the closely related 5-methyl-5-benzylhydantoin provides a representative experimental procedure.[1]

Materials:

-

Phenylacetone

-

Ethanol

-

Water

-

Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

Procedure: [1]

-

Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol (60 mL) and water (60 mL).

-

To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

-

Heat the solution to 60°C and stir for 24 hours.

-

After 24 hours, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.

-

Cool the mixture to room temperature to allow for crystallization.

-

Filter the resulting crystals and recrystallize from 50% ethanol.

-

Dry the purified product.

Biological Activity: Anticonvulsant Properties

Derivatives of this compound have been a subject of interest for their potential anticonvulsant activity. Preclinical screening of these compounds typically involves animal models to assess their efficacy in preventing seizures induced by electrical or chemical stimuli.

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of selected hydantoin derivatives from various studies, evaluated in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are presented, along with the protective index (PI = TD₅₀/ED₅₀), which indicates the therapeutic window of the compound.

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Compound 14 | Mice (i.p.) | MES | 49.6 | 168.7 | 3.4 | [5] |

| 6 Hz (32 mA) | 31.3 | 168.7 | 5.4 | [5] | ||

| scPTZ | 67.4 | 168.7 | 2.5 | [5] | ||

| Compound 17 | Mice (i.p.) | MES | 70.1 | >300 | >4.3 | [5] |

| 6 Hz (32 mA) | 48.5 | >300 | >6.2 | [5] | ||

| scPTZ | 66.8 | >300 | >4.5 | [5] | ||

| SB2-Ph | Mice | MES | 8.29 | - | - | [6] |

| Phenytoin | Mice | MES | 5.96 | - | - | [6] |

Note: i.p. refers to intraperitoneal administration.

Experimental Protocols for Anticonvulsant Screening

The MES test is a preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of seizures.

Apparatus:

-

An electroconvulsive shock apparatus with corneal electrodes.

-

Animal restrainers.

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

-

Saline solution (0.9%).

Procedure for Rats:

-

Administer the test compound to the animal at a predetermined time before the test.

-

Apply a drop of topical anesthetic to the corneas of the restrained rat, followed by a drop of saline to ensure good electrical contact.

-

Place the corneal electrodes on the eyes.

-

Deliver an electrical stimulus (typically 150 mA, 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates that the compound has anticonvulsant activity in this model.

The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.

Materials:

-

Pentylenetetrazole (PTZ) solution.

-

Syringes and needles for subcutaneous injection.

-

Observation cages.

Procedure for Rats:

-

Administer the test compound to the animal at a specific time point before the test.

-

Inject a convulsive dose of PTZ (e.g., 68 mg/kg) subcutaneously into a loose fold of skin, typically on the back of the neck.

-

Place the animal in an individual observation cage.

-

Observe the animal for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 3-5 seconds. Protection against these seizures indicates potential anticonvulsant efficacy.

Biocatalytic Conversion Pathway

This compound can serve as a substrate in the "Hydantoinase Process," an enzymatic cascade used for the production of optically pure amino acids, such as L-phenylalanine.[7][8] This biocatalytic pathway involves three key enzymes: a hydantoin racemase, a stereoselective hydantoinase, and an N-carbamoyl-α-amino acid amidohydrolase (carbamoylase).[8]

The following diagram illustrates the enzymatic conversion of racemic this compound to L-phenylalanine.

Caption: Enzymatic cascade for the conversion of this compound.

This technical guide provides a foundational understanding of this compound for professionals in the fields of research, science, and drug development. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting the Spectroscopic Signature of 5-Benzylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Benzylhydantoin, a key heterocyclic compound with significant interest in medicinal chemistry. By delving into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of hydantoin derivatives.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of hydantoin featuring a benzyl substituent at the 5-position. The structural characteristics—namely the hydantoin ring with its two amide-like functionalities and the aromatic benzyl group—give rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for confirming the identity, purity, and structural integrity of the compound during drug discovery and development processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom. The following data is based on the analysis of 5-Methyl-5-Benzylhydantoin in DMSO-d₆, with interpretations adjusted for this compound.[1]

¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene bridge, the methine proton at the 5-position, and the N-H protons of the hydantoin ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH -3 | ~10.4 | Singlet | - | The chemical shift can be variable and is concentration-dependent. |

| NH -1 | ~8.0 | Singlet | - | The chemical shift can be variable and is concentration-dependent. |

| Aromatic-H (ortho) | ~7.3 | Doublet | ~7 | Protons on the phenyl ring closest to the hydantoin moiety. |

| Aromatic-H (meta) | ~6.9 | Triplet | ~7 | Protons on the phenyl ring. |

| Aromatic-H (para) | ~6.8 | Triplet | ~7 | Proton on the phenyl ring. |

| CH (Position 5) | ~4.5 - 5.0 | Triplet | ~5 | This methine proton is coupled to the adjacent methylene protons. |

| CH₂ | ~3.0 | Doublet | ~5 | These diastereotopic protons are coupled to the methine proton at position 5. A study on a ¹³C-labeled L-5-benzylhydantoin showed a signal for the methylene protons at 2.94 ppm.[3] |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C =O (C-4) | ~178 | Carbonyl carbon of the hydantoin ring. |

| C =O (C-2) | ~157 | Carbonyl carbon of the hydantoin ring. |

| Aromatic C (quaternary) | ~137 | The carbon of the phenyl ring attached to the methylene group. |

| Aromatic C -H | ~128, 127, 126 | Carbons of the phenyl ring. |

| C -5 | ~60 | The methine carbon of the hydantoin ring. |

| C H₂ | ~37 | The methylene bridge carbon. A study on a ¹³C-labeled L-5-benzylhydantoin confirmed the C-6 (methylene) carbon at 36.8 ppm.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to N-H and C=O stretching vibrations in the hydantoin ring, as well as C-H and C=C vibrations from the benzyl group. The data presented is based on the analysis of 5-Methyl-5-Benzylhydantoin.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3100 | Medium | Corresponds to the stretching vibration of the N-H bonds in the hydantoin ring, likely broadened due to hydrogen bonding. |

| Aromatic C-H Stretch | ~3000-3100 | Medium | Characteristic of C-H bonds in the benzene ring. |

| C=O Stretch | ~1750 and ~1730 | Strong | Two distinct carbonyl stretching bands are expected for the hydantoin ring. |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Weak | Skeletal vibrations of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would confirm the molecular weight and show characteristic fragments resulting from the cleavage of the benzyl group and the hydantoin ring. The expected molecular ion peak for this compound (C₁₀H₁₀N₂O₂) is m/z 190.07. The mass spectrum of the related 5-Methyl-5-Benzylhydantoin showed a protonated molecular ion [M+H]⁺ at m/z 205.09675.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[5]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[6] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[7]

-

Data Acquisition : A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

-

Instrumentation : An electrospray ionization (ESI) or electron impact (EI) mass spectrometer can be used. ESI is a softer ionization technique that often results in a prominent molecular ion peak.[9]

-

Data Acquisition : The sample solution is introduced into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[10]

Logical Workflow for Spectroscopic Interpretation

The process of elucidating a molecular structure from spectroscopic data follows a logical progression. The following diagram illustrates this workflow, starting from the unknown sample and culminating in the confirmed structure of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and purity of their synthesized compounds. The predictive analysis presented in this guide, based on data from closely related structures, offers a solid foundation for interpreting the spectroscopic data of this compound and its derivatives, thereby facilitating advancements in medicinal chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. openmedscience.com [openmedscience.com]

- 4. benchchem.com [benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Crystal Structure of 5-Benzylhydantoin: A Technical Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-benzylhydantoin, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of detailed, publicly accessible single-crystal X-ray diffraction data for this compound, this report focuses on the crystal structure of its closely related and structurally significant analog, 5-methyl-5-benzylhydantoin . The structural insights derived from this analog are highly relevant for understanding the molecular geometry, intermolecular interactions, and solid-state packing of this compound itself. This document details the experimental protocols for synthesis and crystallization, presents a thorough analysis of the crystallographic data, and visualizes key procedural and interactional pathways. All data is presented to facilitate further research and application in drug design and development.

Introduction

Hydantoin and its derivatives are a cornerstone in the development of a wide array of therapeutic agents, exhibiting anticonvulsant, antiarrhythmic, and antitumor activities. The 5-substituted hydantoins, in particular, have attracted significant attention due to their diverse pharmacological profiles. The benzyl group at the 5-position is a common feature in many biologically active hydantoins. A precise understanding of the three-dimensional structure and intermolecular interactions of these molecules is paramount for rational drug design, polymorphism screening, and formulation development.

This whitepaper presents a detailed crystallographic analysis of 5-methyl-5-benzylhydantoin, serving as a robust model for this compound. The addition of a methyl group at the C5 position provides a valuable point of comparison and is not expected to fundamentally alter the key hydrogen bonding motifs inherent to the hydantoin ring. The data herein is sourced from a comprehensive study involving a modified Bucherer-Berg synthesis and single-crystal X-ray diffraction analysis.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and subsequent X-ray diffraction analysis of 5-methyl-5-benzylhydantoin are outlined below. These protocols are based on established methodologies and provide a clear pathway for the replication of these results.[1]

Synthesis of 5-Methyl-5-Benzylhydantoin via Modified Bucherer-Berg Reaction

The synthesis of 5-methyl-5-benzylhydantoin was achieved through a one-pot multicomponent reaction, which is an efficient modification of the classical Bucherer-Berg reaction.[1]

Materials:

-

Phenylacetone

-

Ethanol

-

Water

-

Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Phenylacetone (0.1 mol) was dissolved in a 1:1 mixture of ethanol (60 mL) and water (60 mL).

-

To this solution, sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) were added.

-

The reaction mixture was heated to 60°C and stirred for 24 hours.

-

Following the reaction period, the mixture was cooled to room temperature and acidified to a pH of 6-6.5 with concentrated HCl under a fume hood.

-

The resulting precipitate was collected by filtration.

-

The crude product was recrystallized from a 50% ethanol solution and dried to yield pure 5-methyl-5-benzylhydantoin.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 50% ethanol solution of the synthesized 5-methyl-5-benzylhydantoin.[1] This method yielded colorless, block-shaped crystals.

X-ray Diffraction Analysis

A suitable single crystal was selected and mounted for data collection. The crystallographic data were collected at 290 K using a SupernovaDual diffractometer with a MoKα X-ray source. The collected data were processed and corrected for absorption effects. The crystal structure was solved using direct methods and refined.[1]

Data Presentation

The crystallographic data for 5-methyl-5-benzylhydantoin is summarized in the following tables. The data includes crystal data and structure refinement parameters, as well as key intermolecular hydrogen bond geometries.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂N₂O₂ |

| Formula Weight | 204.23 |

| Temperature | 290 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | Pn |

| Unit Cell Dimensions | |

| a | 10.55 Å |

| b | 5.85 Å |

| c | 17.05 Å |

| α | 90° |

| β | 97.5° |

| γ | 90° |

| Volume | 1042 ų |

| Z | 4 |

| Density (calculated) | 1.30 g/cm³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 432 |

| Refinement | |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.13 |

Note: Unit cell dimensions are approximated from the published data. For precise values, refer to the original publication or the CCDC deposition file (2408740).

Hydrogen Bond Geometry

The crystal structure of 5-methyl-5-benzylhydantoin is stabilized by a network of intermolecular hydrogen bonds.[1][2] The key interactions are of the N-H···O=C type, which are characteristic of hydantoin structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N32-H32···O41 | 1.02 | 1.81 | 2.831 | 176 |

| N31-H31···O42 | 0.91 | 1.88 | 2.781 | 173 |

| N12-H12···O21 | 0.91 | 1.92 | 2.789 | 159 |

| N11-H11···O22 | 0.92 | 1.93 | 2.835 | 166 |

Data sourced from "A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations".[1][2]

Intermolecular Interactions

The supramolecular architecture of crystalline 5-methyl-5-benzylhydantoin is primarily governed by strong intermolecular N-H···O=C hydrogen bonds.[1][2] These interactions link the molecules into a robust three-dimensional network. Each hydantoin molecule participates in four strong hydrogen bonds, with the two N-H groups acting as donors and the two carbonyl oxygen atoms acting as acceptors.

In addition to these strong interactions, weaker C-H···O hydrogen bonds and other short intermolecular contacts contribute to the overall stability of the crystal lattice.[2] Notably, π-π stacking interactions between the benzyl rings were not observed in this structure. The combination of these forces results in a layered packing arrangement of the molecules in the crystal.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 5-methyl-5-benzylhydantoin, a close and informative analog of this compound. The presented data, including experimental protocols, crystallographic parameters, and an analysis of intermolecular forces, offers valuable insights for researchers in medicinal chemistry and materials science. The robust hydrogen-bonding network is a key feature of the hydantoin scaffold and plays a crucial role in the solid-state properties of this class of compounds. The information and visualizations provided herein are intended to serve as a foundational resource for the continued development and understanding of hydantoin-based molecules. For definitive crystallographic details, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) deposition number 2408740.

References

Chirality and Stereochemistry of 5-Benzylhydantoin Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of chirality and stereochemistry as they apply to 5-benzylhydantoin enantiomers. This document details the synthesis of the racemic mixture, methodologies for chiral resolution, and analytical techniques for enantiomeric separation.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C5 position of the hydantoin ring, giving rise to two enantiomers: (R)-5-benzylhydantoin and (S)-5-benzylhydantoin. These non-superimposable mirror images exhibit identical physical and chemical properties in an achiral environment but can have significantly different pharmacological and toxicological profiles in a chiral biological system. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers is of critical importance in drug discovery and development.

This guide will delve into the practical aspects of working with this compound enantiomers, providing detailed experimental protocols and structured data for reference.

Synthesis of Racemic this compound

The most common and efficient method for the synthesis of racemic this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction utilizes phenylacetaldehyde, an alkali metal cyanide, and ammonium carbonate to produce the desired hydantoin.

Bucherer-Bergs Reaction Pathway

The following diagram illustrates the general workflow for the synthesis of racemic this compound via the Bucherer-Bergs reaction.

Caption: Synthesis of Racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from the well-established Bucherer-Bergs synthesis of related hydantoins.

Materials:

-

Phenylacetaldehyde

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve phenylacetaldehyde (1.0 equivalent) in a 1:1 mixture of ethanol and water.

-

To this solution, add potassium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents).

-

Heat the reaction mixture to 60-70°C with constant stirring for 24 hours under a reflux condenser in a well-ventilated fume hood.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Slowly and carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a fume hood as hydrogen cyanide gas may be evolved.

-

Cool the acidified mixture in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure racemic this compound.

-

Dry the purified crystals under vacuum.

Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-5-Benzylhydantoin | (S)-5-Benzylhydantoin |

| Melting Point (°C) | 188-189[1] | Not available in cited literature | Not available in cited literature |

| Specific Rotation ([(\alpha)]ᵽ²⁰) | 0° (by definition) | Not available in cited literature | Not available in cited literature |

Chiral Resolution of this compound Enantiomers

The separation of the (R) and (S) enantiomers of this compound can be achieved through several methods, with diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC) being the most common.

Chiral Resolution via Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic this compound, which is weakly acidic, with a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The following diagram outlines the logical steps involved in the chiral resolution of racemic this compound using a chiral resolving agent.

Caption: Diastereomeric Salt Resolution Workflow.

Note: This is a general procedure and requires optimization for the specific chiral resolving agent and solvent system used.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine, (S)-(+)-1-phenylethylamine, brucine, or other chiral amine)

-

Suitable solvent (e.g., ethanol, methanol, acetone, or a mixture)

-

Hydrochloric acid (e.g., 1 M HCl)

-

Sodium hydroxide (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Separatory funnel

-

Crystallization dishes

Procedure:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent with gentle heating. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the hydantoin solution with stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The cooling can be continued in a refrigerator to maximize the yield.

-

Isolation of the First Diastereomer: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them. This crop is enriched in one diastereomer. The mother liquor is retained for the isolation of the other diastereomer.

-

Liberation of the First Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with dilute HCl to a pH of 1-2. The enantiomerically enriched hydantoin will precipitate. Extract the aqueous solution with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield one of the enantiomers.

-

Isolation of the Second Enantiomer: Take the mother liquor from step 3 and evaporate the solvent. Dissolve the residue in water and acidify with dilute HCl. Extract the hydantoin with an organic solvent. This will yield a hydantoin enriched in the other enantiomer. Further purification may be required.

-

Recovery of the Resolving Agent: The acidic aqueous layers containing the protonated chiral amine can be basified with NaOH and extracted with an organic solvent to recover the resolving agent.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved hydantoins should be determined using chiral HPLC or by measuring the specific rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Note: The choice of chiral column and mobile phase is critical and requires screening and optimization. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of hydantoin enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or equivalent)

Mobile Phase:

-

A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of hexane to alcohol is a critical parameter for optimizing the separation.

Procedure:

-

Sample Preparation: Prepare a solution of racemic this compound in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: Chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

-

Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 220 nm or 254 nm).

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks.

-

Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier), the flow rate, or the column temperature. Different chiral columns may also be screened.

The following diagram illustrates a typical workflow for developing a chiral HPLC method.

Caption: Chiral HPLC Method Development.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and chiral resolution of this compound enantiomers. The Bucherer-Bergs reaction offers a straightforward route to the racemic compound. While specific quantitative data for the individual enantiomers, such as specific rotation, are not widely reported, established techniques like diastereomeric salt formation and chiral HPLC provide robust methodologies for their separation. The experimental protocols and workflows presented herein serve as a valuable resource for researchers and scientists in the field of drug development and stereochemistry. Further investigation is warranted to fully characterize the individual (R) and (S) enantiomers of this compound.

References

Physical and chemical properties of 5-Benzylhydantoin

This technical guide provides an in-depth overview of the physical and chemical properties of 5-Benzylhydantoin, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound, a derivative of hydantoin, possesses a unique molecular structure that contributes to its notable biological activities. It is a white to off-white crystalline solid.[1] The core properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 190.20 g/mol | [2][3][4] |

| Melting Point | 188-189 °C | [5][6] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 3530-82-3 | [2][4][5] |

Table 1: Core Physical and Chemical Properties of this compound

Solubility and Acidity

The solubility and acidity of this compound are critical parameters for its handling and formulation in research and development.

| Solvent | Solubility | Reference |

| Methanol | Soluble | [5][6] |

| Ethanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Water | Limited solubility | [1] |

Table 2: Solubility Profile of this compound

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive set of spectra for the parent compound is not fully detailed in the provided search results, representative data for closely related derivatives offer valuable insights. For instance, the spectral data for 5-methyl-5-benzyl hydantoin has been reported.

In the ¹H NMR spectrum of 5-methyl-5-benzyl hydantoin, signals for the N-H protons of the hydantoin ring appear at 7.94 and 10.36 ppm. The diastereotopic protons of the CH₂ group are observed as an AB quartet at 3.16 and 2.94 ppm. Aromatic proton signals are found at 7.34, 6.91, and 6.81 ppm.

The ¹³C NMR spectrum shows the carbonyl groups (C=O) at 178.0 and 156.6 ppm. The C-5 carbon of the hydantoin ring resonates at 63.3 ppm.

The IR spectrum of 5-methyl-5-benzyl hydantoin displays a characteristic N-H stretching vibration at 3109 cm⁻¹. Strong bands for the C=O stretchers are observed at 1748 cm⁻¹ and 1732 cm⁻¹.

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. The Bucherer-Berg reaction is a classical and effective approach.

Modified Bucherer-Berg Synthesis of 5-Methyl-5-Benzyl Hydantoin

This protocol describes a modified Bucherer–Berg reaction for the synthesis of 5-methyl-5-benzyl hydantoin, a closely related derivative of this compound.

Materials:

-

Phenylacetone

-

Ethanol

-

Water

-

Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).

-

Add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.

-

Heat the mixture at 60 °C and stir for 24 hours.

-

After 24 hours, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

-

Cool the mixture to room temperature to allow for crystallization.

-

Filter the resulting crystals and recrystallize from 50% ethanol.

-

Dry the purified crystals to obtain 5-methyl-5-benzyl hydantoin.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, including antibacterial and potential anticancer properties. Some derivatives have been investigated as inhibitors of bacterial growth, showing promise against bacteria such as Salmonella typhi.[1] Furthermore, certain 5-benzylidene-hydantoin derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.

The compound UPR1024, a 5-benzylidene-hydantoin derivative, has been shown to have antiproliferative and proapoptotic effects on non-small cell lung cancer cell lines. Its mechanism of action involves the inhibition of EGFR tyrosine kinase activity and the induction of DNA damage, leading to cell cycle arrest and apoptosis. The apoptotic process involves both the extrinsic and intrinsic pathways.

References

- 1. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. openmedscience.com [openmedscience.com]

- 4. 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. benzyl-hydantoin | CAS#:6777-05-5 | Chemsrc [chemsrc.com]

5-Benzylhydantoin: A Heterocyclic Core for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzylhydantoin is a heterocyclic organic compound belonging to the hydantoin class. Hydantoins are five-membered rings containing two nitrogen atoms and two carbonyl groups. The presence of a benzyl group at the 5-position of the hydantoin ring imparts specific physicochemical and biological properties that make it a molecule of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-benzylimidazolidine-2,4-dione | |

| CAS Number | 3530-82-3 | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 188-189 °C | [2] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO); Limited solubility in water. | [1][2] |

| pKa (estimated) | 8.5 - 9.5 (for the N-H protons) | |

| LogP (estimated) | The presence of the benzyl group increases lipophilicity compared to the parent hydantoin. | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[3] This multicomponent reaction involves the condensation of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 5-methyl-5-benzyl hydantoin.[4]

Materials:

-

Phenylacetaldehyde

-

Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetaldehyde (0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 60 mL of each).

-

To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60°C and stir vigorously for 24 hours. The mixture may become viscous.

-

After 24 hours, cool the reaction mixture to room temperature.

-

In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of approximately 6-6.5. This will cause the product to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the resulting crystalline solid by vacuum filtration.

-

Recrystallize the crude product from 50% ethanol to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Synthesis Workflow

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, positioning them as a versatile scaffold for drug development.

Antibacterial Activity

This compound has demonstrated inhibitory effects against bacterial growth.[1] It has shown notable in vitro activity against Salmonella typhi, the causative agent of typhoid fever.

| Organism | Assay | Activity | Reference(s) |

| Salmonella typhi | Enzyme Assay | MIC: 0.001 - 1 mM | [1] |

Anticonvulsant Activity

The hydantoin core is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a prominent example. While specific quantitative data for this compound is limited, various substituted 5-benzylhydantoins have been synthesized and screened for anticonvulsant activity, showing potential in preventing maximal electroshock-induced seizures in animal models.[3]

Anticancer Potential: EGFR Inhibition

Derivatives of the hydantoin scaffold, particularly 5-benzylidenehydantoins, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of several cancers. Inhibition of EGFR kinase activity is a validated strategy in oncology. While the following data is for derivatives, it highlights the potential of the this compound scaffold in this area.

| Compound | Cell Line | Assay | IC₅₀ | Reference(s) |

| 5-benzylidene-hydantoin derivative | A431 (human epidermoid carcinoma) | EGFR Autophosphorylation | Not specified | [5] |

| Thiohydantoin derivative 4c | - | EGFR Kinase Inhibition | 90 nM | [6] |

| Thiohydantoin derivative 4e | - | EGFR Kinase Inhibition | 107 nM | [6] |

Mechanism of Action: EGFR Signaling Pathway

5-Benzylidene-hydantoin derivatives are proposed to exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. These pathways promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the EGFR kinase domain, 5-benzylidene-hydantoin inhibitors block autophosphorylation and the subsequent activation of these downstream pathways, leading to an antiproliferative effect.

Caption: EGFR signaling pathway and the inhibitory action of 5-benzylidene-hydantoin.

Experimental Protocols for Biological Assays

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the antibacterial susceptibility of a compound.[7][8]

Materials:

-

This compound

-

Bacterial strain (e.g., Salmonella typhi)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve the desired concentration range (e.g., from 1024 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

Materials:

-

Test animals (e.g., male Wistar rats or ICR mice)

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Electroshock apparatus with corneal electrodes

-

Saline solution

Procedure:

-

Animal Dosing: Administer this compound intraperitoneally (i.p.) to a group of animals at various doses. A control group receives only the vehicle.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

MES Induction: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes wetted with saline.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The endpoint is the protection against tonic hindlimb extension. The percentage of protected animals at each dose is calculated.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, can be calculated using probit analysis.

Experimental Workflow for In Vivo Anticonvulsant Screening

Caption: Workflow for the Maximal Electroshock (MES) test for anticonvulsant activity.

Conclusion

This compound is a heterocyclic compound with a versatile profile. Its established synthesis via the Bucherer-Bergs reaction and its demonstrated biological activities, including antibacterial and potential anticonvulsant and anticancer properties, make it a valuable scaffold for medicinal chemistry. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this compound and its derivatives. Further quantitative studies are warranted to fully elucidate its pharmacokinetic profile and to optimize its structure for enhanced potency and selectivity against various therapeutic targets.

References

- 1. CAS 3530-82-3: 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]

- 2. 5-Benzyl Hydantoin | CAS 3530-82-3 | United States Biological | Biomol.com [biomol.com]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. openmedscience.com [openmedscience.com]

The Synthesis of Hydantoins: A Technical Guide to its Discovery and Core Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Hydantoin, a five-membered heterocyclic ring, serves as a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a wide array of biological activities, leading to their use as anticonvulsants, antiarrhythmics, and anticancer agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of hydantoin synthesis, presenting detailed experimental protocols for key methodologies and quantitative data to facilitate comparative analysis.

The Dawn of Hydantoin Chemistry: Baeyer's Initial Isolation

The story of hydantoin begins in 1861 with the German chemist Adolf von Baeyer. During his investigations into uric acid and its derivatives, Baeyer first isolated the parent hydantoin ring structure.[1][2] He achieved this through the hydrogenation of allantoin, a product of uric acid metabolism.[1] This discovery laid the fundamental groundwork for a new class of heterocyclic compounds.

Experimental Protocol: Baeyer's Isolation of Hydantoin from Allantoin

While Baeyer's original 1861 publication provides a less detailed account by modern standards, the synthesis can be reproduced based on his work. The procedure involves the reduction of allantoin, typically with a reducing agent like hydroiodic acid.[1]

Reagents:

-

Allantoin

-

Hydroiodic acid (HI)

-

Ethanol

Procedure:

-

A solution of allantoin in water is prepared.

-

Hydroiodic acid is added to the solution.

-

The mixture is heated under reflux for an extended period.

-

Upon cooling, the hydantoin product crystallizes from the solution.

-

The crystals are collected by filtration, washed with cold ethanol, and dried.

Quantitative Data: Historical records of the yield from Baeyer's original experiment are not readily available in modern literature. The efficiency of this method is generally considered lower than subsequent synthetic routes.

The Urech Synthesis: A Gateway to Substituted Hydantoins

In 1873, Friedrich Urech reported the first synthesis of a substituted hydantoin, specifically 5-methylhydantoin, from alanine sulfate and potassium cyanate.[3] This method, now known as the Urech hydantoin synthesis, provided a direct route to 5-substituted hydantoins from amino acids.[1][3]

The Urech synthesis involves the reaction of an amino acid with potassium cyanate to form a hydantoic acid intermediate, which then undergoes acid-catalyzed cyclization to yield the hydantoin.[3]

Experimental Protocol: Urech Synthesis of 5-Methylhydantoin from Alanine

The following protocol is a representative example of the Urech synthesis.

Reagents:

-

Alanine (or its sulfate salt)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

An aqueous solution of the amino acid is prepared and acidified with hydrochloric acid.

-